molecular formula C7H9ClN2O2 B2379614 Methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate CAS No. 1692714-97-8

Methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate

Cat. No.: B2379614
CAS No.: 1692714-97-8
M. Wt: 188.61
InChI Key: OVZILRICQHMUJI-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a chlorine atom, an ethyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. The resulting intermediate is then reacted with formic acid ester under catalytic conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Substitution Reactions: The chlorine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Substitution Products: Various substituted pyrazole derivatives.

    Oxidation Products: Oxidized pyrazole compounds.

    Reduction Products: Reduced pyrazole derivatives.

    Hydrolysis Products: 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and ethyl substituents on the pyrazole ring influence its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide
  • 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxaldehyde

Comparison: Methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its acid, amide, and aldehyde counterparts. This uniqueness makes it particularly valuable in specific synthetic applications and biological studies .

Properties

IUPAC Name

methyl 4-chloro-2-ethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-3-10-6(7(11)12-2)5(8)4-9-10/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZILRICQHMUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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